molecular formula C18H34O4 B549202 Octadecanedioic acid CAS No. 871-70-5

Octadecanedioic acid

Cat. No. B549202
CAS RN: 871-70-5
M. Wt: 314.5 g/mol
InChI Key: BNJOQKFENDDGSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

ODDA can be synthesized through various methods. One method involves carrying out a double decomposition reaction on a compound under the condition of a Grubbs catalyst to generate an unsaturated acid compound . Another method involves dissolving dimethyl octadecanedioate in methanol, adding sodium hydroxide aqueous solution, heating to 50°C under stirring for hydrolysis reaction . The reaction system is then cooled to room temperature, and the pH value is adjusted to be within the range of 2-3 by hydrochloric acid .


Molecular Structure Analysis

The molecular structure of ODDA consists of 18 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) .


Chemical Reactions Analysis

ODDA is used in the synthesis of nylon, polyamide, and adhesives due to its high effectiveness . It is also used in the manufacture of engineering polymers such as polyphenylene oxide, polyphenylene ethers, polyetherimides, polyurethanes, polycarbonates, epoxy, latent curing epoxies, and powder coatings .


Physical And Chemical Properties Analysis

ODDA is a white to pale yellow solid . It is slightly soluble in water and soluble in ethyl ether . It has a density of 1.0±0.1 g/cm3, a boiling point of 480.9±18.0 °C at 760 mmHg, and a flash point of 258.8±17.7 °C .

Scientific Research Applications

Gas Chromatography-Mass Spectrometry in Skin Samples

Octadecanedioic acid is analyzed in human skin samples and transdermal perfusates using gas chromatography-mass spectrometry. This method is validated for accurate and precise determination, demonstrating its importance in dermatological research and skin pharmacology (Judefeind et al., 2008).

Adsorption Studies on Silica

Research on the adsorption properties of octadecanedioic acid on silica surfaces has been conducted. These studies are crucial in understanding interactions at liquid-solid interfaces, with implications for materials science and surface chemistry (Low & Lee, 1973).

Albumin Binding Sites

Octadecanedioic acid's binding to albumin is studied to understand its potential effects on cellular processes and toxicity. This research is significant in the biomedical field, particularly regarding drug interactions and metabolic pathways (Tonsgard & Meredith, 1991).

Plant Defense Reactions

In plant biology, octadecanedioic acid derivatives are studied for their role in plant defense against pathogens and herbivores. Understanding these mechanisms is vital for agricultural sciences and crop protection strategies (Schaller, 2001).

Liquid Crystalline Phases in Polyesters

Studies on polyesters composed of octadecanedioic acid focus on their crystalline and liquid crystalline phases. Such research is pivotal in materials science, particularly for the development of new polymers with specific properties (Tokita et al., 1998).

Biocatalytic Route to Biobased Polyesters

Biobased polyesters derived from octadecanedioic acid are studied for their potential in sustainable material production. This research is important for environmental sciences and green chemistry (Yang et al., 2010).

Skin Whitening Agents

The use of octadecanedioic acid as a skin whitening agent is explored, particularly its mechanism of action related to peroxisome proliferator-activated receptors. This research contributes to dermatology and cosmetic science (Wiechers et al., 2005).

Plant Signaling in Response to Stress

The role of octadecanedioic acid derivatives in plant signaling, particularly in response to wounding and fungal elicitors, is studied. This research provides insights into plant physiology and stress responses (Rakwal et al., 2002).

Safety And Hazards

ODDA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical-resistant rubber gloves and chemical safety goggles should be used when handling ODDA .

Future Directions

The global ODDA market size was estimated at USD 8.39 billion in 2023 and is expected to reach USD 12.00 billion by 2030 . The increasing demand for ODDA in automotive and industrial applications is driving this growth .

properties

IUPAC Name

octadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOQKFENDDGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074331
Record name Octadecanedioic acid
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid
Record name Octadecanedioic acid
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Record name Octadecanedioic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Octadecanedioic acid

CAS RN

871-70-5
Record name Octadecanedioic acid
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Record name Octadecane-1,18-dioic acid
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Record name OCTADECANE-1,18-DIOIC ACID
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Record name Octadecanedioic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In Example 3, acetone solution of 12-hydroxydodecanoic acid was replaced by 16-hydroxy hexadecanoic acid (100 mg) dissolved in chloroform (10 ml) and reaction time was set for 15 hours. 72 mg of 1,16-hexadecane dicarboxylic acid was produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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